molecular formula C14H10F3N5O2S B2736477 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 921125-16-8

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No.: B2736477
CAS No.: 921125-16-8
M. Wt: 369.32
InChI Key: OHBFYXYKVOXEEI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a tetrazole ring (a five-membered ring with four carbon atoms and one nitrogen atom) and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). It also contains several fluorine atoms, suggesting that it’s a type of fluorinated organic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions .

Scientific Research Applications

Anticancer Potential

Research has indicated that certain derivatives of benzenesulfonamide, such as JTE-522, a selective COX-2 inhibitor, can inhibit cell proliferation and induce apoptosis in human endometrial cancer cell lines. This suggests potential therapeutic applications for compounds like N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide in cancer treatment, highlighting the role of COX-2 inhibition in tumor suppression and the importance of apoptosis induction for therapeutic outcomes (Hong-liang Li et al., 2002).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated significant singlet oxygen quantum yield, suggesting their potential use as Type II photosensitizers in photodynamic therapy for cancer treatment. This research indicates that the modification of the benzenesulfonamide moiety can significantly impact the photophysical and photochemical properties of compounds, making them suitable for therapeutic applications (M. Pişkin et al., 2020).

Anti-Inflammatory and Analgesic Activities

Studies on celecoxib derivatives, including those with a benzenesulfonamide component, have explored their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. This broad range of activities highlights the versatility of benzenesulfonamide derivatives in pharmaceutical research and their potential as multi-functional drugs. Specifically, compounds exhibiting anti-inflammatory and analgesic activities without causing significant tissue damage offer promising therapeutic benefits (Ş. Küçükgüzel et al., 2013).

Fluorination Techniques and Synthesis

The research has also focused on the development of novel synthesis methods for fluorinated benzenesulfonamide derivatives. These studies are crucial for the pharmaceutical industry, as fluorination can significantly affect the biological activity and stability of compounds. For example, methods for the efficient and selective fluorination of aminopyrimidines and the synthesis of fluoropyrazoles have been developed, showcasing the role of benzenesulfonamide derivatives in facilitating these chemical transformations (Chenxi Wang et al., 2017).

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-9-2-1-3-11(6-9)25(23,24)18-8-14-19-20-21-22(14)10-4-5-12(16)13(17)7-10/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBFYXYKVOXEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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